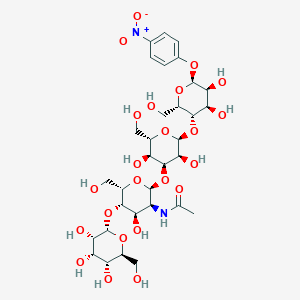

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a useful research compound. Its molecular formula is C32H48N2O23 and its molecular weight is 828.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

- Specifically, β4GalT1 transfers galactose (Gal) from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) moiety present in the nonreducing end of acceptor glycan molecules. This process results in the synthesis of the disaccharide moiety LacNAc (Galβ1-4Glc), which has a β1-4-glycosidic linkage .

- This glycosylation process is essential for the modification of glycoproteins and glycolipids, impacting their function, stability, and recognition by other molecules .

- During lactation, β4GalT1 interacts with α-lactalbumin, forming a lactose synthase (LS) complex. This complex catalyzes the transfer of galactose from UDP-galactose to glucose, synthesizing lactose—the hallmark sugar of mammals .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Biological Activity

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, commonly referred to as 4-Nitrophenyl β-lacto-N-neotetraoside, is a synthetic oligosaccharide that serves as a substrate in various biochemical assays, particularly in the study of glycosyltransferases and glycosidases. This compound is characterized by its specific glycosidic linkages, which play a crucial role in its biological activity and interactions with enzymes.

- Molecular Formula : C32H48N2O23

- Molecular Weight : 828.72 g/mol

- CAS Number : 197526-33-3

Biological Significance

The biological activity of this compound primarily revolves around its role as a substrate for various enzymes involved in carbohydrate metabolism. It is particularly relevant in studies concerning:

- Glycosylation Processes : The compound is involved in the synthesis and breakdown of glycoconjugates, which are essential for cell signaling and recognition.

- Enzyme Activity Assessment : It is frequently used to assess the activity of β-galactosidases and β-N-acetylhexosaminidases, which are critical for understanding metabolic pathways in both prokaryotic and eukaryotic organisms.

Enzymatic Interactions

Research has demonstrated that enzymes like PhNah20A exhibit significant activity towards this substrate, hydrolyzing the β-glycosidic bonds present in the compound. The kinetic parameters for PhNah20A indicate high catalytic efficiency, with kcat/KM values suggesting a strong affinity for Gal beta(1-4)GlcNAc linkages .

Table 1: Kinetic Parameters of Enzymes Acting on this compound

| Enzyme | Substrate | KM (mM) | kcat (s−1) | kcat/KM (mM−1s−1) |

|---|---|---|---|---|

| PhNah20A | Gal beta(1-4)GlcNAc | 0.25 | 341 | 1364 |

| Murine β-NAHA | p-nitrophenyl-GalNAc | 0.17 | 344 | 2024 |

Case Studies

In a study focusing on the enzymatic properties of PhNah20A, it was found that this enzyme could effectively hydrolyze both GlcNAc and Gal residues linked through β-(1→4) and β-(1→3) configurations. This highlights the versatility of this compound as a substrate in diverse biochemical contexts .

Another investigation into the role of β-galactosyltransferase revealed that the enzyme utilizes this compound to synthesize complex oligosaccharides found in human milk. These findings underscore the importance of such substrates in understanding human health and nutrition .

Properties

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJUCUTPFYZNV-DFCDGZKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693691 |

Source

|

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197526-33-3 |

Source

|

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.